5-Chloropyridazin-4-ol
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Overview
Description
5-Chloropyridazin-4-ol is a chemical compound with the molecular formula C4H3ClN2O It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the fifth position and a hydroxyl group at the fourth position on the pyridazine ring
Mechanism of Action
Biochemical Pathways
It’s worth noting that pyrazoline derivatives, a group to which 5-chloropyridazin-4-ol belongs, have been studied for their potential applications in various fields .
Pharmacokinetics
The compound has a molecular weight of 13053 , which could potentially influence its bioavailability and pharmacokinetic profile.
Action Environment
It’s known that many factors, such as temperature, light intensity, and ph, can influence the activity and stability of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridazin-4-ol typically involves the chlorination of pyridazin-4-ol. One common method is the reaction of pyridazin-4-ol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to prevent over-chlorination and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloropyridazin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-chloropyridazin-4-one.
Reduction: The compound can be reduced to remove the chlorine atom, yielding pyridazin-4-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: 5-Chloropyridazin-4-one
Reduction: Pyridazin-4-ol
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloropyridazin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are often explored for their potential as ligands in coordination chemistry.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: It is used in the development of agrochemicals and dyes due to its reactive nature and ability to form stable compounds.
Comparison with Similar Compounds
Similar Compounds
Pyridazin-4-ol: Lacks the chlorine atom at the fifth position, making it less reactive in certain substitution reactions.
5-Bromopyridazin-4-ol: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and biological activity.
5-Fluoropyridazin-4-ol: Contains a fluorine atom, which can significantly alter its chemical properties and biological interactions.
Uniqueness
5-Chloropyridazin-4-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridazine ring. This combination allows for a diverse range of chemical reactions and potential applications. The chlorine atom makes it more reactive in nucleophilic substitution reactions compared to its non-halogenated counterpart, pyridazin-4-ol. Additionally, the hydroxyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-chloro-1H-pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPQSWZLTVFMDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C=NN1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745103 |
Source
|
Record name | 5-Chloropyridazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-70-2 |
Source
|
Record name | 5-Chloro-4-pyridazinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloropyridazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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